molecular formula C6H12O5 B1675206 L-(-)-Fucose CAS No. 2438-80-4

L-(-)-Fucose

Cat. No.: B1675206
CAS No.: 2438-80-4
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-DHVFOXMCSA-N
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Description

L-fucopyranose is the pyranose form of L-fucose. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a L-fucose and a fucopyranose.
Fucose is under investigation in clinical trial NCT03354533 (Study of ORL-1F (L-fucose) in Patients With Leukocyte Adhesion Deficiency Type II).
L-Fucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-Fucose contains a Fucose motif and is often attached to a Ser/Thr aglycon.
L-Fucose is a natural product found in Ascoseira mirabilis with data available.
A six-member ring deoxysugar with the chemical formula C6H12O5. It lacks a hydroxyl group on the carbon at position 6 of the molecule.

Properties

CAS No.

2438-80-4

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1

InChI Key

SHZGCJCMOBCMKK-DHVFOXMCSA-N

SMILES

CC(C(C(C(C=O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O

Appearance

Solid powder

Key on ui other cas no.

28161-52-6

physical_description

White crystals;  [Sigma-Aldrich MSDS]

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha Fucose
alpha-Fucose
Deoxygalactose
Fucose

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of L-(-)-Fucose?

A1: this compound is represented by the molecular formula C6H12O5 and has a molecular weight of 164.16 g/mol.

Q2: Is there spectroscopic data available for this compound?

A: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. These include 1H NMR and 13C NMR. []

Q3: How does this compound contribute to bacterial infection?

A: this compound is a component of the gastric mucus layer, particularly enriched in the pyloric gland area. This sugar serves as an adhesion factor for Helicobacter pylori, contributing to its colonization in the stomach. []

Q4: Can you elaborate on the role of this compound in cancer?

A: Research suggests that altering the fucose salvage pathway, responsible for GDP-L-fucose production, influences melanoma progression. Increasing this compound levels can hinder invadopodia formation, structures crucial for tumor cell invasion, and decrease the breakdown of the extracellular matrix by these invadopodia. This effect appears to be linked to the promotion of α-1,2 fucosylation, a specific type of protein modification involving this compound. []

Q5: Does this compound play a role in fertilization?

A: Research in Drosophila suggests a potential role for this compound in fertilization. Drosophila sperm possess a surface-bound α-L-fucosidase, an enzyme that removes L-fucose. The egg surface, particularly the chorion, displays a polarized distribution of α-L-fucose residues, suggesting this enzyme might interact with these residues during fertilization. [] A similar interaction mediated by L-fucose has also been observed in the red alga Antithamnion sparsum, where it is involved in spermatial binding to trichogynes. []

Q6: Can this compound be synthesized enzymatically?

A: Yes, enzymatic synthesis of GDP-L-(-)-Fucose is well-documented. One pathway utilizes GDP-D-mannose as a precursor, involving enzymes like GDP-D-mannose-4,6-dehydratase (Gmd) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG). This pathway is employed in engineered Saccharomyces cerevisiae for the production of 2'-fucosyllactose (2-FL), a beneficial human milk oligosaccharide. [] Another method involves the use of L-fucokinase and GDP-L-fucose pyrophosphorylase enzymes purified from pig kidney to synthesize labeled or unlabeled GDP-D-arabinopyranoside using GDP-D-[3H]arabinose as a precursor. []

Q7: What is the role of L-fucokinase in this compound utilization?

A: L-fucokinase is a key enzyme in the this compound metabolic pathway, responsible for phosphorylating this compound to L-fucose 1-phosphate. Interestingly, this enzyme's activity can be modulated by various metabolites. It is inhibited by ADP and GDP-β-L-fucose, potentially indicating a feedback inhibition mechanism. Conversely, GMP and GDP-α-D-mannose stimulate L-fucokinase activity. []

Q8: How does the structure of this compound relate to its biological activity?

A: The specific arrangement of hydroxyl groups on the this compound molecule contributes significantly to its recognition by enzymes and lectins. Modifications to the fucose structure, such as sulfation, can significantly alter its binding affinity and biological activity. For instance, in sea urchin fertilization, the anomeric configuration (alpha or beta) of the glycosidic linkage in sulfated polysaccharides, including L-fucose-containing ones, plays a crucial role in their ability to induce the sperm acrosome reaction. []

Q9: Are there strategies to improve the stability or bioavailability of this compound for potential therapeutic applications?

A9: While specific strategies depend on the application, researchers are exploring methods like encapsulation or chemical modification to enhance stability, solubility, and bioavailability of this compound.

Q10: How is this compound typically detected and quantified?

A: Several analytical techniques are employed for this compound analysis, including High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence detection. These techniques offer high sensitivity and selectivity for accurate quantification. []

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